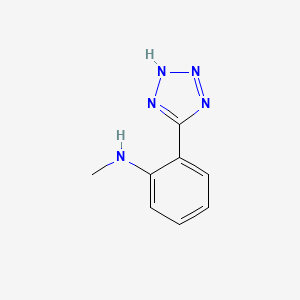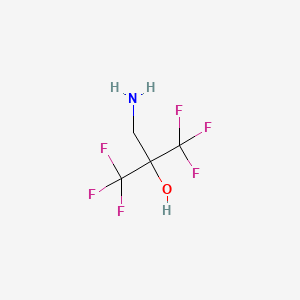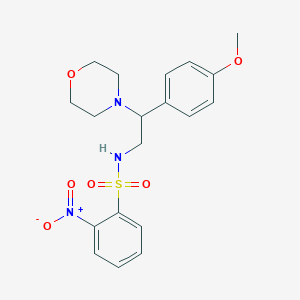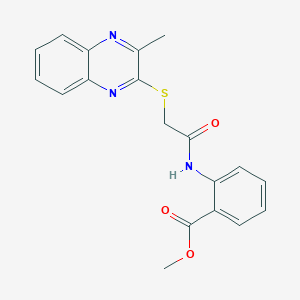
Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalines are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . Their potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents depends on their structure, which can be altered using different synthetic approaches .
Synthesis Analysis
A green synthetic procedure was developed for the two-step synthesis of a quinoxaline derivative from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis . The first step includes a synthesis of a quinazolinone which was performed in choline chloride:urea DES. In the second step, S-alkylation of the quinazolinone was performed in a microwave-induced reaction .Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising results in the field of cancer research . A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)-propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were prepared and tested against human HCT-116 and MCF-7 cell lines . Out of 25 screened derivatives, 10 active compounds exhibited IC 50’s in the range 1.9−7.52 μg/mL on the HCT-116, and 17 active compounds exhibited IC 50’s in the range 2.3−6.62 μg/mL on the MCF-7 cell lines .
Anti-Microbial Activity
Quinoxaline derivatives have been found to exhibit anti-microbial activity . This could potentially be applied in the development of new antibiotics.
Anti-Convulsant Activity
Quinoxaline derivatives have also been studied for their anti-convulsant activity . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Anti-Tuberculosis Activity
Quinoxaline derivatives have demonstrated anti-tuberculosis activity . This could potentially lead to the development of new treatments for tuberculosis.
Anti-Malarial Activity
Quinoxaline derivatives have been synthesized and tested for antimalarial activity . This suggests potential applications in the fight against malaria.
Anti-Leishmanial Activity
Quinoxaline derivatives have shown anti-leishmanial activity . This could potentially be applied in the development of treatments for leishmaniasis.
Anti-HIV Activity
Quinoxaline derivatives have demonstrated anti-HIV activity . This suggests potential applications in the development of antiretroviral therapies.
Anti-Inflammatory Activity
Quinoxaline derivatives have been found to exhibit anti-inflammatory activity . This could potentially be applied in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-18(22-16-10-6-5-9-15(16)20-12)26-11-17(23)21-14-8-4-3-7-13(14)19(24)25-2/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWJNDFLKARZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-((3-methylquinoxalin-2-yl)thio)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbutanohydrazide](/img/structure/B2959573.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)
![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)

![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)
![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)
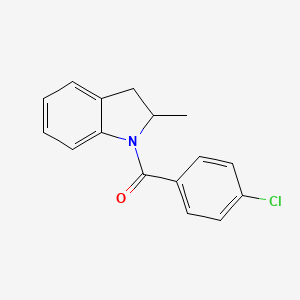
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)
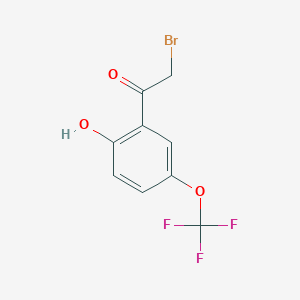
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)
![1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2959587.png)
